2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a synthetic compound with significant potential in scientific research, particularly in cancer treatment. Its molecular formula is C19H23N7, and it has a molecular weight of 349.4 g/mol. The compound is characterized by its complex structure, which includes a pyrimidine core and a piperazine moiety, contributing to its biological activity against various cancer cell lines by targeting cyclin-dependent kinase 2 (CDK2) .
This compound falls under the category of pyrimidine derivatives and is classified as a small molecule inhibitor. It has been synthesized for research purposes, particularly in the context of cancer pharmacology. The compound's specific interactions with CDK2 make it a focus of interest in the development of targeted cancer therapies .
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product .
The molecular structure of 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be described as follows:
The structure features a cyclopropyl group attached to a dimethyl-substituted pyrimidine ring and a piperazine linked to a pyrrolo[2,3-d]pyrimidine moiety .
The compound undergoes various chemical reactions that can be exploited for further modifications or functionalization. Notable reactions include:
Understanding these reactions is crucial for optimizing synthesis routes and developing derivatives with enhanced properties .
The primary mechanism of action for 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its inhibition of cyclin-dependent kinase 2 (CDK2). By binding to CDK2, this compound disrupts the phosphorylation processes necessary for cell cycle progression from the G1 phase to the S phase. This inhibition leads to reduced cell proliferation in various cancer cell lines .
The pharmacokinetic profile indicates sufficient bioavailability and efficacy against multiple cancer types in vitro. Further studies are required to establish its pharmacodynamics in vivo .
The physical properties of 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine include:
Key chemical properties include:
Further characterization through techniques such as NMR spectroscopy and mass spectrometry can provide insights into purity and structural integrity .
The primary applications of 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine are found in cancer research:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3